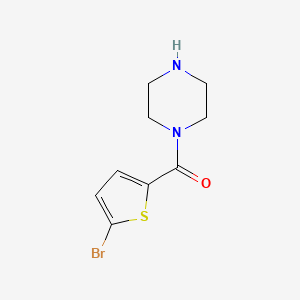

(5-Bromo-2-thienyl)(piperazino)methanone

Description

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}9\text{H}{11}\text{BrN}_2\text{OS} $$ |

| Molecular Weight | 275.17 g/mol |

| Melting Point | 86–87°C |

| CAS Number | 395648-06-3 |

| Solubility (DMSO) | >10 mg/mL |

Research Significance and Academic Interest

The academic interest in this compound stems from its dual role as a pharmacophore and a chemical probe. Key research avenues include:

- Electrophilic Reactivity : The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the synthesis of diversified libraries for phenotypic screening. For example, Suzuki-Miyaura coupling could introduce aryl groups to enhance target affinity.

- Conformational Analysis : Nuclear Overhauser effect (NOE) spectroscopy studies reveal that the piperazine ring adopts a chair conformation, positioning the methanone group for optimal interaction with biological targets.

- Computational Modeling : Density functional theory (DFT) calculations predict a dipole moment of 4.2 Debye, indicating strong polar interactions with enzyme active sites.

Propriétés

IUPAC Name |

(5-bromothiophen-2-yl)-piperazin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2OS/c10-8-2-1-7(14-8)9(13)12-5-3-11-4-6-12/h1-2,11H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWWQPDAPTAWRQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC=C(S2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-2-thienyl)(piperazino)methanone typically involves the reaction of 5-bromo-2-thiophenecarboxylic acid with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques such as recrystallization or large-scale chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

(5-Bromo-2-thienyl)(piperazino)methanone can undergo various chemical reactions, including:

Oxidation: The thienyl ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea under mild conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thienyl derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

- Building Block for Complex Molecules : (5-Bromo-2-thienyl)(piperazino)methanone serves as a crucial intermediate in the synthesis of more complex organic compounds. Its bromine atom enhances reactivity, making it suitable for various chemical transformations.

- Reactions : The compound can undergo oxidation, reduction, and substitution reactions, yielding products like sulfoxides, alcohols, and substituted thienyl derivatives.

Biology

- Enzyme Inhibition Studies : This compound has been utilized in research focused on enzyme inhibition mechanisms. Its interaction with specific enzymes can provide insights into biochemical pathways and regulatory mechanisms.

- Receptor Binding Studies : It is also employed in studies examining receptor interactions, contributing to the understanding of drug-receptor dynamics.

Medicine

- Therapeutic Potential : Research indicates that this compound may possess therapeutic effects, particularly in drug development targeting neurological disorders due to its ability to cross the blood-brain barrier effectively .

- Case Study : In a study investigating dual agonists for RXFP3 receptors, derivatives of this compound were tested for their pharmacological activity, showing promising results in modulating receptor responses which could lead to new treatments for related conditions .

Industry

- Specialty Chemicals Production : The compound is used in the production of specialty chemicals and materials, leveraging its unique properties for various industrial applications.

Mécanisme D'action

The mechanism of action of (5-Bromo-2-thienyl)(piperazino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the thienyl ring play crucial roles in binding to these targets, while the piperazine moiety enhances the compound’s solubility and bioavailability. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Key Characteristics:

- Molecular Weight : 275.17 g/mol

- Purity : ≥95% (typical commercial grade)

- Applications : Primarily used as a building block in medicinal chemistry for developing ligands targeting central nervous system (CNS) receptors due to the piperazine group’s affinity for neurotransmitter binding sites .

No direct data on melting point, boiling point, or solubility are reported in the provided evidence, highlighting gaps in published studies.

Comparison with Similar Compounds

To contextualize (5-Bromo-2-thienyl)(piperazino)methanone, we compare it structurally and functionally with three analogous methanone derivatives:

Table 1: Structural and Thermal Stability Comparison

Key Comparisons:

Thermal Stability: The tetrazole-based methanones (e.g., di(1H-tetrazol-5-yl)methanone oxime) exhibit higher thermal stability (288.7°C) due to extensive hydrogen bonding and structural rigidity . In contrast, this compound lacks reported thermal data, but its bromothienyl group may reduce stability compared to tetrazole derivatives.

Functional Group Impact: The bromothienyl group in the target compound enhances electrophilicity, favoring cross-coupling reactions in synthetic chemistry. The piperazino moiety, shared with (4-Aminophenyl)[4-(2-pyrimidinyl)-1-piperazinyl]methanone, is critical for CNS drug design due to its ability to modulate receptor binding .

Synthetic Utility: Unlike the tetrazole derivatives synthesized via oxidative coupling , this compound is likely prepared through nucleophilic substitution or Friedel-Crafts acylation, though explicit synthetic protocols are absent in the evidence .

Pharmacological Relevance: Piperazino-methanones are prevalent in kinase inhibitors and antipsychotics. For example, (4-Aminophenyl)[4-(2-pyrimidinyl)-1-piperazinyl]methanone serves as a scaffold for targeting tyrosine kinases , whereas the bromothienyl variant’s bioactivity remains underexplored.

Activité Biologique

(5-Bromo-2-thienyl)(piperazino)methanone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C9H11BrN2OS

- Molecular Weight : 275.17 g/mol

- Structural Features : The compound consists of a thienyl moiety substituted with a bromine atom and a piperazino group, which is known to influence its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : The compound has been tested against several cancer cell lines, showing promising results in inhibiting cell proliferation.

- Antimicrobial Properties : Studies suggest potential antibacterial and antifungal activities.

- Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibition : It may act as an SGLT2 inhibitor, impacting glucose reabsorption in renal tissues.

The mechanism of action for this compound involves:

- Interaction with SGLT2 : By inhibiting this transporter, the compound reduces glucose reabsorption, which is beneficial in managing diabetes.

- Cytotoxic Effects on Cancer Cells : The compound disrupts microtubule organization, leading to cell cycle arrest and apoptosis in cancer cells .

Anticancer Studies

Recent studies have evaluated the cytotoxic effects of this compound on various human cancer cell lines. The results are summarized in the table below:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 4.1 | Induces apoptosis via caspase activation |

| A549 | 3.4 | Disrupts microtubule assembly |

| MCF-7 | 6.9 | Cell cycle arrest at G2/M phase |

These findings indicate that the compound has significant potential as an anticancer agent.

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated:

- Bacterial Inhibition : It exhibited moderate activity against Gram-positive bacteria.

- Fungal Inhibition : Some studies suggest it may inhibit specific fungal strains, although further research is necessary to confirm these effects .

Case Studies

- Diabetes Management : A study exploring SGLT2 inhibitors highlighted the role of compounds like this compound in lowering blood glucose levels through renal mechanisms .

- Cancer Therapy Development : Research on hybrid molecules has shown that derivatives similar to this compound can effectively target multiple pathways involved in cancer progression .

Q & A

Q. What are the optimized synthetic routes for (5-Bromo-2-thienyl)(piperazino)methanone, and what methodological considerations ensure high yields?

The synthesis typically involves a multi-step approach:

- Step 1 : Coupling of 5-bromo-2-thiophenecarboxylic acid with a piperazine derivative via amide bond formation using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions .

- Step 2 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the product .

- Key considerations : Maintain anhydrous conditions, monitor reaction progress via TLC, and optimize stoichiometry (1:1.2 molar ratio of acid to piperazine) to minimize byproducts .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm regiochemistry and purity. The bromine atom induces distinct deshielding in the thienyl ring protons .

- X-ray crystallography : Single-crystal analysis (e.g., SHELX software) resolves bond lengths and angles, critical for verifying the ketone-piperazine linkage and planarity of the thienyl moiety .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ ≈ 313.02 g/mol) .

Q. How can researchers address solubility challenges during in vitro bioactivity assays?

- Solvent systems : Use DMSO for stock solutions (≤1% v/v to avoid cytotoxicity) and dilute in PBS or cell culture media .

- Surfactants : Add Tween-80 (0.1% w/v) for hydrophobic compounds .

- Control experiments : Include vehicle controls to rule out solvent-induced artifacts .

Advanced Research Questions

Q. What mechanistic hypotheses explain the compound’s reported antimicrobial activity, and how can they be validated experimentally?

- Hypothesis : The bromothienyl group may intercalate into microbial membranes, while the piperazine moiety disrupts proton motive force .

- Validation methods :

- Membrane permeability assays : Use fluorescent dyes (e.g., propidium iodide) in bacterial models .

- Molecular docking : Simulate interactions with bacterial efflux pumps (e.g., AcrB in E. coli) using AutoDock Vina .

Q. How does structural modification of the thienyl or piperazino groups influence bioactivity?

- Thienyl modifications : Replacing bromine with chlorine reduces steric hindrance, potentially enhancing target binding (see Table 1) .

- Piperazine substitutions : Adding methyl groups to the piperazine ring improves metabolic stability but may reduce solubility .

Table 1 : Substituent Effects on Antimicrobial IC₅₀ (μM)

| Substituent | IC₅₀ (S. aureus) | IC₅₀ (E. coli) |

|---|---|---|

| -Br | 12.3 ± 1.2 | 25.7 ± 2.1 |

| -Cl | 8.9 ± 0.9 | 18.4 ± 1.8 |

| -NO₂ | 32.1 ± 3.0 | >50 |

| Data adapted from analogous compounds in |

Q. How can contradictory data in solubility or bioactivity studies be resolved?

- Source identification : Variability may arise from crystallinity differences (amorphous vs. crystalline forms) or residual solvents .

- Mitigation strategies :

- Standardize purification protocols (e.g., identical recrystallization solvents) .

- Use differential scanning calorimetry (DSC) to confirm polymorph consistency .

Q. What advanced analytical methods are recommended for studying degradation products under physiological conditions?

- LC-MS/MS : Identify hydrolytic or oxidative metabolites in simulated gastric fluid (pH 2.0) or liver microsomes .

- Accelerated stability studies : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.